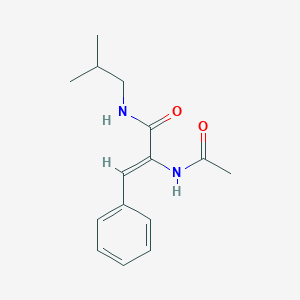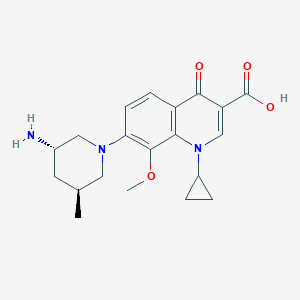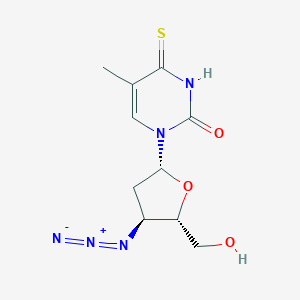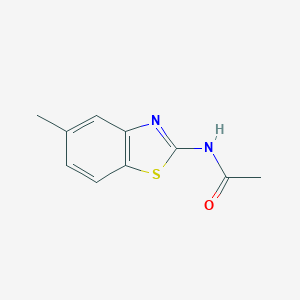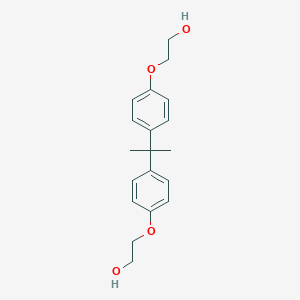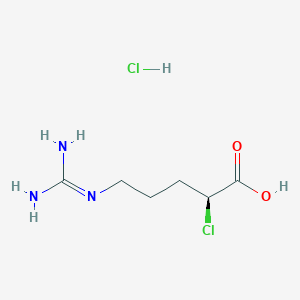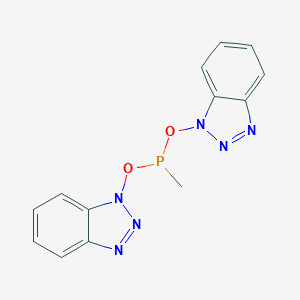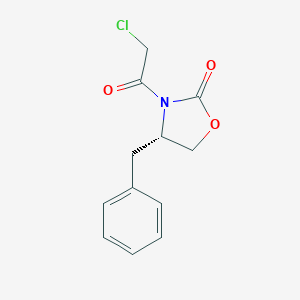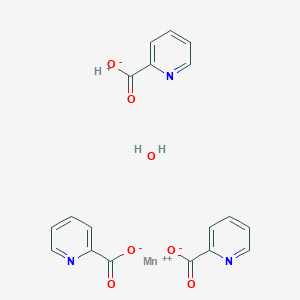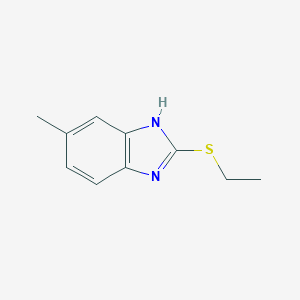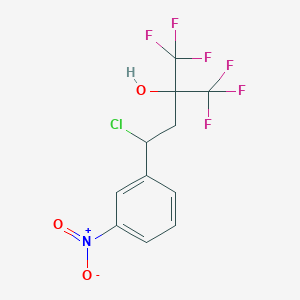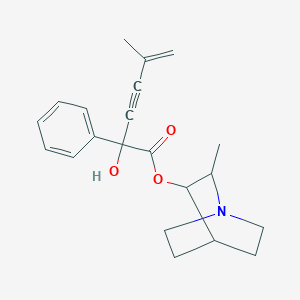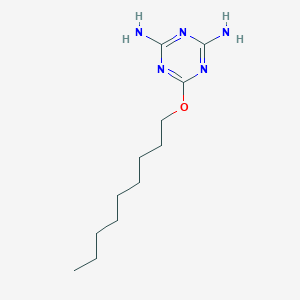
s-Triazine, 4,6-diamino-2-nonoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Triazine, 4,6-diamino-2-nonoxy- is a chemical compound that belongs to the family of triazine derivatives. It has been extensively studied for its potential applications in various fields due to its unique properties. In
Mécanisme D'action
The mechanism of action of s-Triazine, 4,6-diamino-2-nonoxy- is not fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes or proteins in the body. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
S-Triazine, 4,6-diamino-2-nonoxy- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been found to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of s-Triazine, 4,6-diamino-2-nonoxy- is its versatility. It can be easily modified to produce derivatives with different properties, which makes it a valuable tool for drug development. However, one of the limitations of using s-Triazine, 4,6-diamino-2-nonoxy- in lab experiments is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Orientations Futures
There are many future directions for the study of s-Triazine, 4,6-diamino-2-nonoxy-. One potential area of research is the development of new drugs for the treatment of cancer and other diseases. Another area of research is the study of the compound's effects on the immune system and its potential use in immunotherapy. Additionally, the compound's potential as a tool for imaging and diagnosis is an area of active research. Overall, the versatility and unique properties of s-Triazine, 4,6-diamino-2-nonoxy- make it a promising candidate for further study in various fields.
Conclusion:
In conclusion, s-Triazine, 4,6-diamino-2-nonoxy- is a versatile and promising compound that has been extensively studied for its potential applications in various fields. Its unique properties make it a valuable tool for drug development, imaging, and diagnosis. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications.
Méthodes De Synthèse
The synthesis of s-Triazine, 4,6-diamino-2-nonoxy- can be achieved through various methods. One of the most commonly used methods is the reaction between cyanuric chloride and 4,6-diamino-2-nonoic acid. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained in high yield.
Applications De Recherche Scientifique
S-Triazine, 4,6-diamino-2-nonoxy- has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other diseases.
Propriétés
Numéro CAS |
19619-57-9 |
|---|---|
Nom du produit |
s-Triazine, 4,6-diamino-2-nonoxy- |
Formule moléculaire |
C12H23N5O |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
6-nonoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H23N5O/c1-2-3-4-5-6-7-8-9-18-12-16-10(13)15-11(14)17-12/h2-9H2,1H3,(H4,13,14,15,16,17) |
Clé InChI |
ZXGNFNGZQRAOMV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=NC(=NC(=N1)N)N |
SMILES canonique |
CCCCCCCCCOC1=NC(=NC(=N1)N)N |
Autres numéros CAS |
19619-57-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



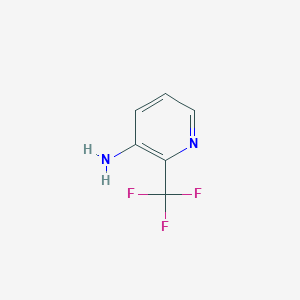
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3'-methyl-2'-(phenylamino)-](/img/structure/B24521.png)
